molecular formula C37H45NO9 B13735911 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

Cat. No.: B13735911
M. Wt: 647.8 g/mol
InChI Key: DXSZOGFCWHGGQC-DHHOVLPWSA-N
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Description

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine are complex organic compounds with significant applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds .

For (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, the synthesis involves the reaction of 3-propan-2-yloxybenzaldehyde with a piperidine derivative under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification and amination reactions. The processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine undergoes:

    Hydrogenation: This reaction can reduce double bonds within the molecule.

    Halogenation: Halogen atoms can be introduced into the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine have diverse applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

    Biology: Studied for their potential biological activity and interactions with biomolecules.

    Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These compounds are unique due to their specific structural features and functional groups, which confer distinct chemical properties and biological activities. Their ability to undergo various chemical reactions and interact with biological targets makes them valuable in research and industrial applications .

Properties

Molecular Formula

C37H45NO9

Molecular Weight

647.8 g/mol

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

InChI

InChI=1S/C20H18O8.C17H27NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,11,13-14H,9-10,12H2,1-5H3/t;14-,17+/m.1/s1

InChI Key

DXSZOGFCWHGGQC-DHHOVLPWSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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